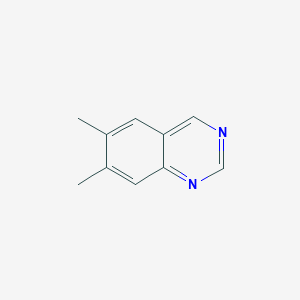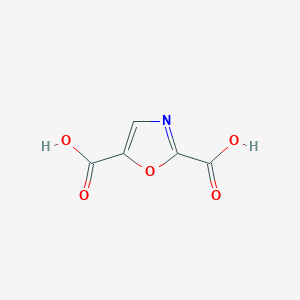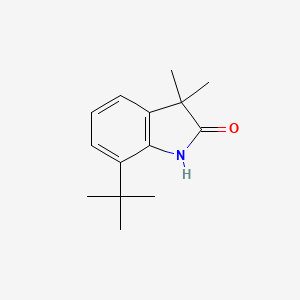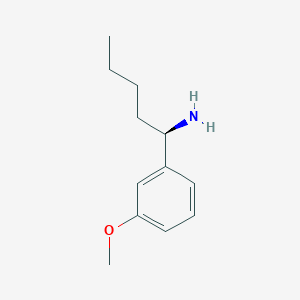
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C12H12O4 It is a derivative of cyclopropanecarboxylic acid, featuring a methoxycarbonyl group attached to a phenyl ring, which is in turn connected to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with cinnamic acid, which undergoes methylation to form the methyl ester. This intermediate then undergoes cyclopropanation, followed by hydrolysis to yield the racemic mixture of 2-phenylcyclopropanecarboxylic acid. The final step involves chiral resolution to obtain the desired trans isomer .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives of the phenyl ring.
科学的研究の応用
Chemistry: In chemistry, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable building block for the development of novel compounds .
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in the metabolism of cyclopropane-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
作用機序
The mechanism of action of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, potentially inhibiting or modulating enzyme activity. The methoxycarbonyl group may also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity .
類似化合物との比較
- trans-2-Phenylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-, trans-
Comparison: Compared to similar compounds, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid stands out due to the presence of the methoxycarbonyl group, which can significantly alter its chemical reactivity and biological interactions. This functional group can enhance the compound’s solubility and facilitate its use in various synthetic and research applications .
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
(1R,2R)-2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
InChIキー |
IXSGVZYMCKOUAM-VHSXEESVSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
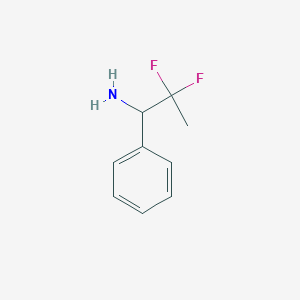
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
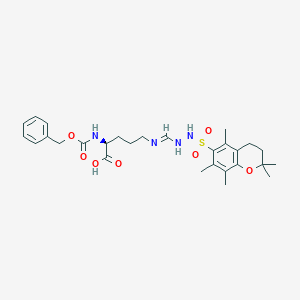
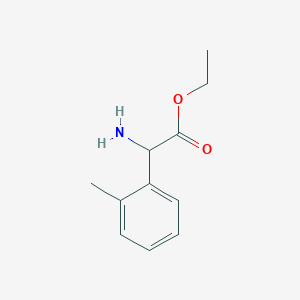
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
